6-Chloro-4-ethoxypyridin-3-amine
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Overview
Description
6-Chloro-4-ethoxypyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It is a pyridine derivative, characterized by the presence of a chlorine atom at the 6th position, an ethoxy group at the 4th position, and an amino group at the 3rd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethoxypyridin-3-amine typically involves the chlorination of 4-ethoxypyridine followed by amination. One common method includes the reaction of 4-ethoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6th position. The resulting 6-chloro-4-ethoxypyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar chlorination and amination reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-ethoxypyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Chloro-4-ethoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active pyridine derivatives.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may act by inhibiting or activating certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxypyridine: Lacks the chlorine and amino groups, making it less reactive in certain substitution reactions.
6-Chloropyridin-3-amine: Lacks the ethoxy group, which can influence its solubility and reactivity.
4-Chloro-3-aminopyridine: Lacks the ethoxy group and has different reactivity patterns.
Uniqueness
6-Chloro-4-ethoxypyridin-3-amine is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the chlorine atom allows for selective substitution reactions, while the ethoxy group can influence the compound’s solubility and overall chemical behavior .
Properties
IUPAC Name |
6-chloro-4-ethoxypyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-6-3-7(8)10-4-5(6)9/h3-4H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEMIONCCNWNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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